5-Cyclohexylsalicylic acid
Overview
Description
5-Cyclohexylsalicylic acid: is an organic compound with the molecular formula C13H16O3 It is a derivative of salicylic acid, where a cyclohexyl group is attached to the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylsalicylic acid typically involves the following steps:
Starting Material: The synthesis begins with salicylic acid as the starting material.
Cyclohexylation: The salicylic acid undergoes a Friedel-Crafts alkylation reaction with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the cyclohexyl group at the fifth position of the benzene ring.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexylsalicylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Cyclohexylsalicylic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to investigate its interactions with proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic applications. It may have anti-inflammatory and analgesic properties, similar to other salicylic acid derivatives. Research is ongoing to determine its efficacy and safety in medical treatments.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new drugs and industrial products.
Mechanism of Action
The mechanism of action of 5-Cyclohexylsalicylic acid involves its interaction with specific molecular targets in the body. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory molecules called prostaglandins. By inhibiting COX enzymes, this compound may reduce inflammation and pain.
Comparison with Similar Compounds
Salicylic Acid: The parent compound of 5-Cyclohexylsalicylic acid, known for its anti-inflammatory and analgesic properties.
Acetylsalicylic Acid (Aspirin): A widely used derivative of salicylic acid with potent anti-inflammatory and analgesic effects.
Methyl Salicylate: Another derivative of salicylic acid, commonly used in topical pain relief products.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which may impart different physicochemical properties and biological activities compared to other salicylic acid derivatives. This structural modification can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyclohexyl-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPXNUXMPYSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171786 | |
Record name | 5-Cyclohexylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-23-8 | |
Record name | 5-Cyclohexyl-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclohexylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyclohexylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclohexylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Cyclohexylsalicylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8TKP67ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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